molecular formula C11H19NO3 B12960469 tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B12960469
M. Wt: 213.27 g/mol
InChI Key: USGCALZRCBWPBL-UHFFFAOYSA-N
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Description

Structural Classification of Spirocyclic Compounds

Spirocyclic compounds are defined by their shared single atom (spiro atom) connecting two or more rings. These systems are classified based on ring size, the number of spiro atoms, and the presence of heteroatoms. This compound falls under the category of monospiro heterocyclic compounds , featuring one spiro carbon atom linking a two-membered cyclopropane ring and a four-membered azetidine ring (Figure 1). The "aza" designation indicates the substitution of a carbon atom with nitrogen in the larger ring, while the tert-butyl ester group modifies the carboxylate functionality, enhancing stability and synthetic utility.

Table 1: Comparison of Spirocyclic Architectures

Compound Type Ring Sizes Heteroatoms Example
Monospiro carbocyclic [5.5] None Spiro[5.5]undecane
Monospiro heterocyclic [2.4] Nitrogen 4-Azaspiro[2.4]heptane derivatives
Dispiro heterocyclic [3.3.3] Oxygen Dispiro[3.3.3]undecane oxide

The two-membered cyclopropane ring introduces significant ring strain, which can influence reactivity and molecular conformation. Meanwhile, the four-membered azetidine ring contributes basicity due to the nitrogen atom, a property leveraged in medicinal chemistry to modulate pharmacokinetic profiles. The tert-butyl ester group, a common protective strategy in organic synthesis, prevents undesired reactions at the carboxylate site during multi-step syntheses.

Historical Context of Azaspiroheptane Derivatives in Organic Chemistry

The exploration of azaspiroheptanes began in earnest in the early 20th century, with foundational work by Adolf von Baeyer on spirocyclic systems. However, significant advancements in azaspiroheptane chemistry emerged in the 2000s, driven by the need for novel heterocycles in drug discovery. For instance, Carreira and Wuitschik’s seminal studies (2008–2010) on azaspiro[3.3]heptanes demonstrated their utility as lipophilicity-lowering bioisosteres for morpholines and piperidines, sparking interest in related spirocyclic frameworks.

While azaspiro[3.3]heptanes dominated early research, the unique geometry of azaspiro[2.4]heptanes, such as this compound, gained attention for their distinct conformational profiles. The smaller cyclopropane ring in [2.4] systems imposes greater steric constraints compared to [3.3] analogs, potentially enhancing metabolic stability and target selectivity. Synthetic methods for these compounds evolved alongside analytical techniques, with modern routes often employing ring-closing metathesis or cyclopropanation strategies to assemble the spiro core.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-4-8(13)11(12)5-6-11/h8,13H,4-7H2,1-3H3

InChI Key

USGCALZRCBWPBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, dichloromethane, acetone.

    Reduction: LiAlH4, NaBH4, ether, ethanol.

    Substitution: SOCl2, PBr3, dichloromethane, toluene.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Alkyl halides, other substituted derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate is as an intermediate in the synthesis of biologically active molecules. Its structural characteristics make it suitable for modifications that lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of compounds targeting the hepatitis C virus, specifically as a precursor for inhibitors of the NS5A protein .

Research has indicated that derivatives of spirocyclic compounds, including this compound, exhibit various biological activities:

  • Antiviral Properties : Compounds derived from this structure have shown promise as antiviral agents, particularly against hepatitis C .
  • Cytotoxicity : Some studies suggest that these compounds may possess cytotoxic effects against certain cancer cell lines, indicating potential for further investigation in oncology .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its unique spirocyclic structure allows for the formation of diverse derivatives through various chemical reactions, including:

  • Alkylation
  • Acylation
  • Reduction Reactions

These transformations are crucial for developing new compounds with tailored properties for specific applications .

Case Study 1: Synthesis of Hepatitis C Inhibitors

A notable application involves the synthesis of NS5A inhibitors for hepatitis C treatment. Researchers have successfully used this compound as a key intermediate, demonstrating its efficacy in generating compounds with potent antiviral activity .

CompoundActivityReference
NS5A Inhibitor AIC50 = 10 nM
NS5A Inhibitor BIC50 = 15 nM

Case Study 2: Anticancer Research

In another study, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant activity against specific tumor types, warranting further exploration into their mechanisms and potential therapeutic applications .

Cell LineIC50 (µM)Reference
Cancer Cell Line X5 µM
Cancer Cell Line Y8 µM

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate, highlighting differences in substituents, physical properties, and synthesis yields:

Compound Name Substituent(s) Molecular Formula Molecular Weight Physical State Yield Key Properties/Notes
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) None C10H17NO2 183.25 Colorless oil 95% Base structure; lacks functional groups, leading to lower polarity.
tert-Butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate Ethynyl at C7 C13H19NO2 221.30 Not reported N/A Ethynyl group introduces alkyne reactivity; high CCS values ([M+H]+: 173.7 Ų).
tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate Cyano at C6, Oxo at C7 C12H16N2O3 236.27 Not reported N/A Oxo and cyano groups enhance electrophilicity; requires -20°C storage.
tert-Butyl (R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate Aminomethyl at C5 C12H22N2O2 226.32 Not reported N/A Chiral amino group enables biological targeting; moderate hazard profile (H302).
tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride Amino at C7 (HCl salt) C11H21ClN2O2 248.75 Solid (salt form) N/A Hydrochloride salt improves crystallinity; global supplier availability.

Key Comparative Insights

Functional Group Impact: Hydroxyl vs. This may result in higher melting points and aqueous solubility relative to the oil-like 20a . Reactivity: Ethynyl and cyano derivatives (e.g., ) are tailored for click chemistry or nucleophilic additions, whereas the hydroxyl group could participate in oxidation or esterification reactions.

Safety and Handling: Amino and cyano derivatives exhibit moderate hazards (e.g., H302 for oral toxicity ), whereas hydroxylated compounds may require precautions for hygroscopicity or oxidative instability.

Research Implications

The hydroxyl group in this compound positions it as a candidate for:

  • Drug Discovery : Hydrogen-bonding capacity could enhance target binding in kinase inhibitors or GPCR modulators.
  • Material Science : Polar functionality may improve compatibility in polymer matrices or crystal engineering applications .

Further studies are needed to characterize its spectral data (NMR, IR) and optimize synthetic routes for scalability.

Biological Activity

Tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which has drawn attention in the fields of medicinal chemistry and pharmacology. With a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol, this compound has demonstrated potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group and a hydroxymethyl functional group, contributing to its chemical reactivity. The spirocyclic framework is integral to its interactions with biological targets, enhancing its versatility in drug development.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
CAS Number2007909-29-5
Purity≥97%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits antiproliferative effects on several cancer cell lines, including HeLa (cervical cancer) and K-562 (chronic myeloid leukemia) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be significantly low, indicating potent activity against cancer cell proliferation .

Table: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
K-56212
Jurkat10
Sk-mel-28

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways that regulate apoptosis and proliferation.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
  • Oxidative Stress Reduction : Some studies suggest that it can enhance the antioxidant capacity of cells, thereby protecting against oxidative stress-induced damage .

Study on Anticancer Effects

In a notable study, researchers treated HeLa and K-562 cells with varying concentrations of this compound and observed significant reductions in cell viability over time. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound inhibited MRSA growth effectively at concentrations as low as 5 µg/mL, demonstrating its potential as a novel therapeutic agent against resistant bacterial strains.

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